molecular formula C8H8ClN3O B3019401 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile CAS No. 500341-70-8

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

Cat. No.: B3019401
CAS No.: 500341-70-8
M. Wt: 197.62
InChI Key: GRUORQXCYIJATM-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chloro group, a methoxy group, and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nicotinonitriles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methoxypyrimidine
  • 5-Amino-2-chloro-4-methylpyridine
  • 4-Amino-5-chloro-2-methoxybenzoic Acid

Uniqueness

Compared to similar compounds, 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUORQXCYIJATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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